molecular formula C18H19N7O B7126186 N-phenyl-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine-3-carboxamide

N-phenyl-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine-3-carboxamide

Cat. No.: B7126186
M. Wt: 349.4 g/mol
InChI Key: KPRDBMYCGDLLAF-UHFFFAOYSA-N
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Description

N-phenyl-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a phenyl group, a triazole ring, a piperidine ring, and a pyridazine carboxamide moiety

Properties

IUPAC Name

N-phenyl-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(20-14-4-2-1-3-5-14)16-6-7-17(22-21-16)24-11-8-15(9-12-24)25-13-10-19-23-25/h1-7,10,13,15H,8-9,11-12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRDBMYCGDLLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C3=NN=C(C=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyridazine derivative reacts with piperidine.

    Attachment of the Triazole Ring: The triazole ring can be attached using a click chemistry approach, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridazine derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-phenyl-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific functionalities.

    Chemical Biology: It is used as a probe to study biological processes and pathways.

Mechanism of Action

The mechanism of action of N-phenyl-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-6-[4-(pyrazol-1-yl)piperidin-1-yl]pyridazine-3-carboxamide
  • N-phenyl-6-[4-(imidazol-1-yl)piperidin-1-yl]pyridazine-3-carboxamide
  • N-phenyl-6-[4-(tetrazol-1-yl)piperidin-1-yl]pyridazine-3-carboxamide

Uniqueness

N-phenyl-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine-3-carboxamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

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